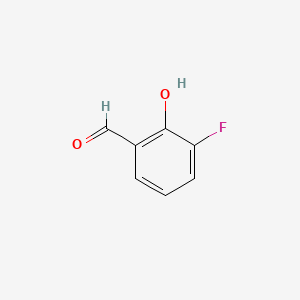

3-Fluorosalicylaldehyde

Cat. No. B1296999

Key on ui cas rn:

394-50-3

M. Wt: 140.11 g/mol

InChI Key: NWDHTEIVMDYWQJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04124643

Procedure details

To effect the desired ozonolysis, 87 grams of the propenyl-o-fluorophenol which was prepared above along with 600 grams of glacial acetic acid and 75 grams of water were placed in a 1 liter round bottom flask equipped with a mechanical stirrer, thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber containing 400 cc of 2% potassium iodide solution and then to a wet test gas meter. The contents of the flask were cooled to 0° C. under a nitrogen blanket following which an ozone-oxygen gas stream was passed into the stirred reactants at a rate of 8 cubic feet per hour. The stream was generated by passing oxygen through an ozonator so that the stream contained 1.2% ozone. After a period of 5.5 hours, the scrubber containing the potassium iodide solution turned dark due to the ozone oxidation of iodide to iodine thus indicating that the reactants were no longer absorbing ozone. The ozonized solution was transferred to a liquid/liquid extractor containing 1200 cc of water and was extracted for a period of 16 hours with 2.5 liters of benzene. Upon completion of the extraction, the aqueous phase was discarded and the organic phase was washed with a total of 2 liters of benzene. The organic phase was then washed with a total of 2 liters of water which had been saturated with sodium chloride in order to remove the acetic acid and then with 250 cc of a 4% aqueous sodium bicarbonate solution which was also saturated with sodium chloride. The benzene was evaporated on a rotary evaporator to give 70 grams of crude 3-fluorosalicylaldehyde.

Name

propenyl-o-fluorophenol

Quantity

87 g

Type

reactant

Reaction Step One

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ozone oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

C([C:4]1[C:5]([F:11])=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)=CC.[I-].[K+].O=[O+][O-].O=O.O=O.O=[O+][O-].[I-].II.[C:27](O)(=[O:29])C>O>[F:11][C:5]1[CH:4]=[CH:9][CH:8]=[C:7]([CH:27]=[O:29])[C:6]=1[OH:10] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

propenyl-o-fluorophenol

|

|

Quantity

|

87 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=CC)C=1C(=C(C=CC1)O)F

|

Step Two

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Three

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

75 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

Step Six

|

Name

|

ozone oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-].O=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Eight

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

Step Ten

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[I-]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in a 1 liter round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, gas inlet through a sintered glass sparger and a gas outlet leading to a scrubber

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted for a period of 16 hours with 2.5 liters of benzene

|

|

Duration

|

16 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Upon completion of the extraction

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with a total of 2 liters of benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was then washed with a total of 2 liters of water which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The benzene was evaporated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

5.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(C=O)=CC=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 70 g | |

| YIELD: CALCULATEDPERCENTYIELD | 87.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |